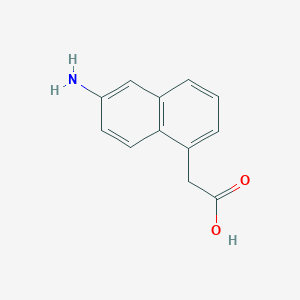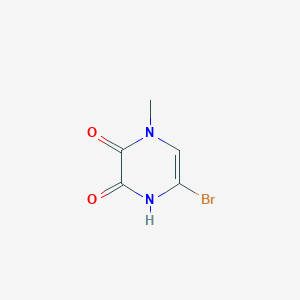
5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one is a heterocyclic organic compound that contains a pyrazinone ring substituted with bromine, hydroxyl, and methyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one typically involves the bromination of 3-hydroxy-1-methylpyrazin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-bromo-3-oxo-1-methylpyrazin-2(1H)-one.
Reduction: 3-hydroxy-1-methylpyrazin-2(1H)-one.
Substitution: 5-substituted-3-hydroxy-1-methylpyrazin-2(1H)-one derivatives.
Aplicaciones Científicas De Investigación
5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine and hydroxyl groups could play a crucial role in binding to the target site.
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-1-methylpyrazin-2(1H)-one: Lacks the bromine substitution.
5-chloro-3-hydroxy-1-methylpyrazin-2(1H)-one: Similar structure but with chlorine instead of bromine.
5-bromo-3-oxo-1-methylpyrazin-2(1H)-one: Oxidized form of the compound.
Uniqueness
5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C5H5BrN2O2 |
|---|---|
Peso molecular |
205.01 g/mol |
Nombre IUPAC |
6-bromo-4-methyl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(6)7-4(9)5(8)10/h2H,1H3,(H,7,9) |
Clave InChI |
CETUWALDJSCZLP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(NC(=O)C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



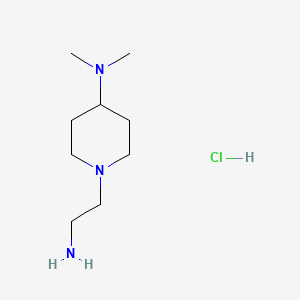

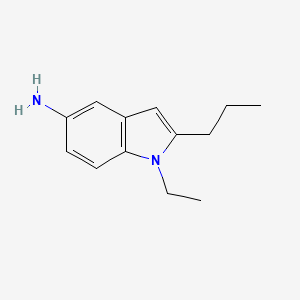
![4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene](/img/structure/B11897478.png)
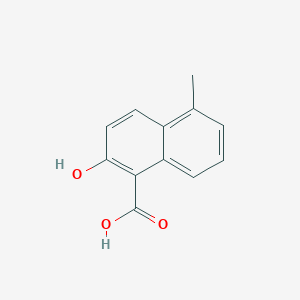
![2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11897490.png)
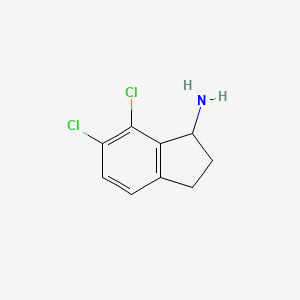
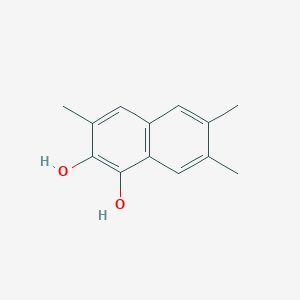
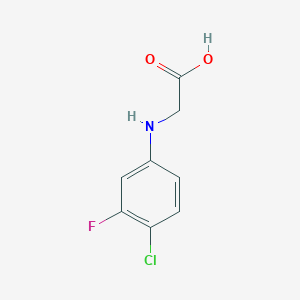

![1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-](/img/structure/B11897537.png)
![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11897540.png)
